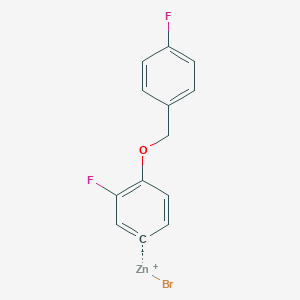
4-(4'-FluorobenZyloxy)-3-fluorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(4’-Fluorobenzyloxy)-3-fluorophenylmagnesium bromide with a zinc halide, such as zinc bromide, in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The resulting product is a 0.25 M solution of the organozinc compound in THF .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product. The compound is then packaged in appropriate containers to maintain its stability and reactivity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an organic molecule.
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used as a solvent due to its ability to stabilize the organozinc compound.
Reaction conditions: Reactions are typically carried out under inert atmospheres to prevent oxidation and moisture interference.
Major Products Formed
The major products formed from reactions involving 4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide has several scientific research applications, including:
Organic synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal chemistry: Employed in the development of pharmaceutical compounds.
Material science: Utilized in the synthesis of materials with specific properties, such as polymers and nanomaterials.
Chemical biology: Applied in the study of biological systems and the development of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide involves its role as a nucleophile in chemical reactions. The organozinc compound donates its electron-rich zinc-carbon bond to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to construct complex molecular architectures .
Comparación Con Compuestos Similares
Similar Compounds
4-(4’-Fluorobenzyloxy)-3-fluorophenylmagnesium bromide: Another organometallic compound with similar reactivity but different metal center.
4-Fluorobenzylmagnesium chloride: A related Grignard reagent used in similar types of reactions.
Uniqueness
4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide is unique due to its specific reactivity profile and the presence of both fluorine and benzyloxy substituents, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C13H9BrF2OZn |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-2-[(4-fluorophenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
FFADNUWZMZIJGP-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=[C-]1)F)OCC2=CC=C(C=C2)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)
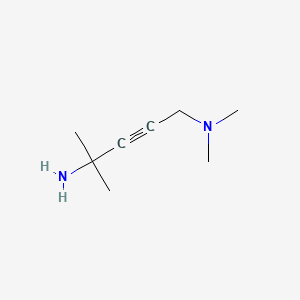
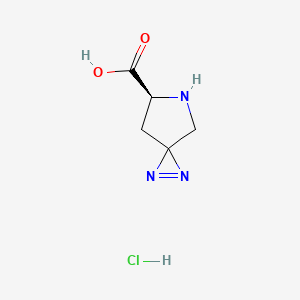
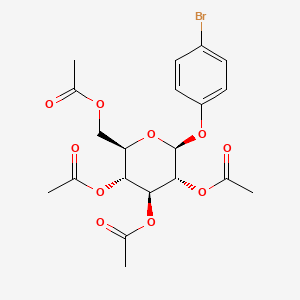
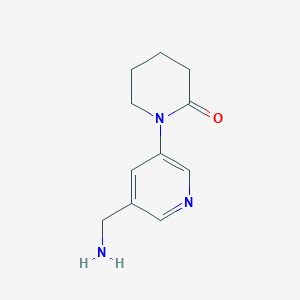
![N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14884754.png)
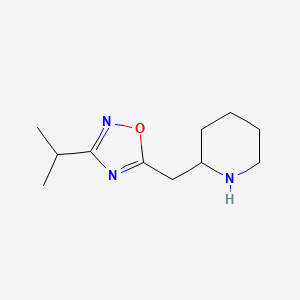
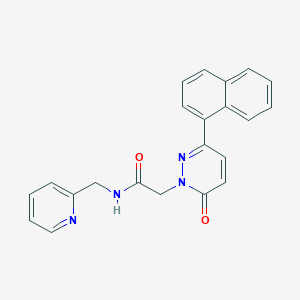
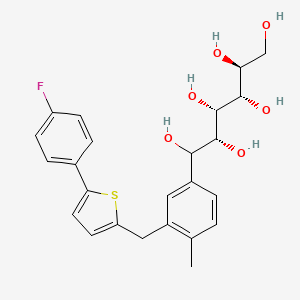
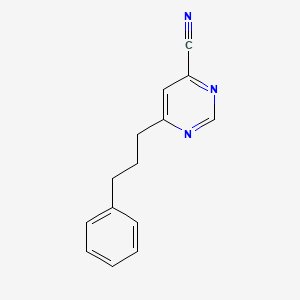
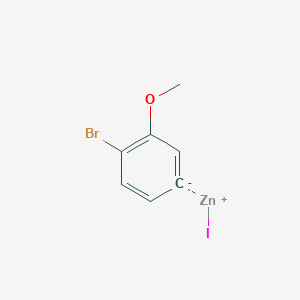
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
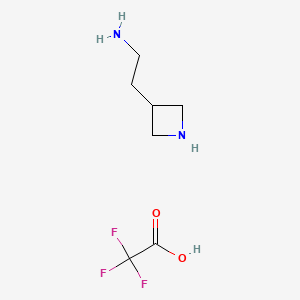
![(3-BromobenZo[b]thiophen-2-yl)Zinc bromide](/img/structure/B14884804.png)
